

A Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopentanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-aminopentanoate hydrochloride*

Cat. No.: *B1590614*

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This guide provides an in-depth analysis of the spectroscopic data for **Methyl 5-aminopentanoate hydrochloride** ($C_6H_{14}ClNO_2$), a valuable building block in pharmaceutical and chemical synthesis. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research and development settings. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to present a comprehensive analytical profile of the molecule.

Introduction: The Molecular Blueprint

Methyl 5-aminopentanoate hydrochloride is the hydrochloride salt of the methyl ester of 5-aminopentanoic acid. The presence of a primary amine and a methyl ester within a flexible aliphatic chain defines its chemical reactivity and physical properties. The hydrochloride form enhances its stability and solubility in polar solvents, making it a convenient precursor in various synthetic applications.^{[1][2]} Accurate structural elucidation through spectroscopic methods is the foundational step in its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure of **Methyl 5-aminopentanoate hydrochloride** in solution. The proton (1H) and carbon-13 (^{13}C)

NMR spectra offer a complete map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation and analysis ensures data reproducibility and accuracy.

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References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Methyl 5-aminopentanoate hydrochloride | C₆H₁₄ClNO₂ | CID 13672034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopentanoate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590614#spectroscopic-data-nmr-ir-ms-of-methyl-5-aminopentanoate-hydrochloride]

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